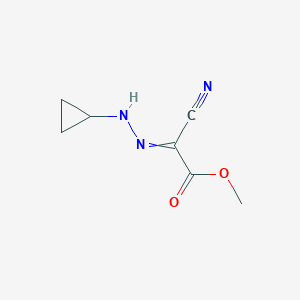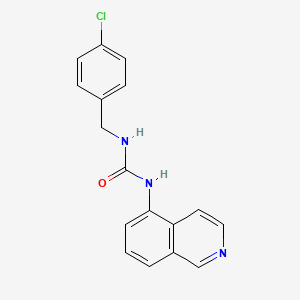![molecular formula C6H9NO5 B12578604 [(2-Oxoethyl)imino]diacetic acid CAS No. 204838-96-0](/img/structure/B12578604.png)
[(2-Oxoethyl)imino]diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(2-Oxoethyl)imino]diacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of glycine with chloroacetic acid, followed by acetylation with acetic anhydride . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Water or ethanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Oxoethyl)imino]diacetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
[(2-Oxoethyl)imino]diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Serves as a buffer in biological assays and experiments, maintaining pH stability.
Medicine: Investigated for its potential use in drug formulations and as a diagnostic reagent.
Industry: Employed in the production of dyes, pharmaceuticals, and other chemical products.
Wirkmechanismus
The mechanism by which [(2-Oxoethyl)imino]diacetic acid exerts its effects involves its ability to chelate metal ions and stabilize pH levels. It interacts with metal ions such as manganese, copper, nickel, zinc, and cobalt, forming stable complexes. This chelation process is crucial in preventing oxidation and irreversible denaturation of proteins during biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine-N,N’-diacetic acid: Another chelating agent with similar buffering properties.
N-tris(hydroxymethyl)methylglycine: A Good’s buffer with a different pH range.
N-(2-acetamido)iminodiacetic acid: A closely related compound with similar chemical properties.
Uniqueness
[(2-Oxoethyl)imino]diacetic acid is unique due to its specific pH buffering range and its ability to chelate a wide variety of metal ions. This makes it particularly useful in biochemical and molecular biology applications where precise pH control and metal ion stabilization are required .
Eigenschaften
CAS-Nummer |
204838-96-0 |
|---|---|
Molekularformel |
C6H9NO5 |
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
2-[carboxymethyl(2-oxoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H9NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h2H,1,3-4H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
YDAYNDSXGSPJJW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=O)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


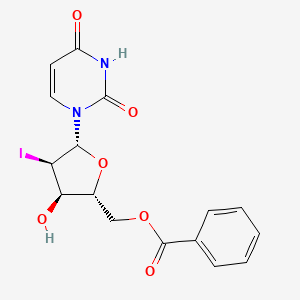
![Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl-](/img/structure/B12578526.png)

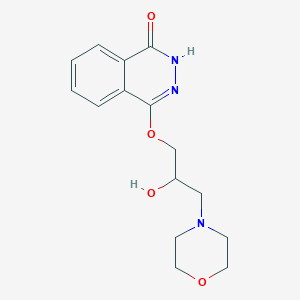
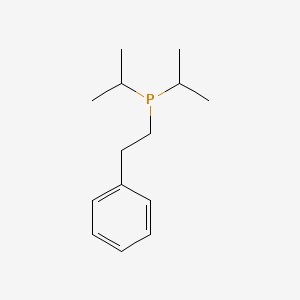
![3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile](/img/structure/B12578553.png)
![N-[2-(Azidomethyl)phenyl]formamide](/img/structure/B12578557.png)
![2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide](/img/structure/B12578562.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)
![2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene](/img/structure/B12578580.png)
